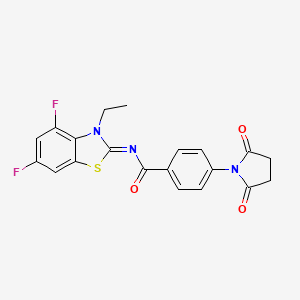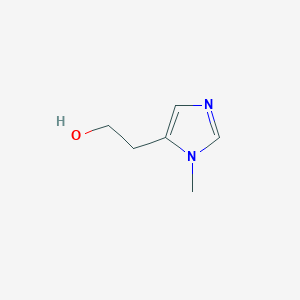![molecular formula C10H11ClN2S B2837330 [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride CAS No. 1216451-39-6](/img/structure/B2837330.png)
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a chemical compound that is used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules . It has a molecular weight of 226.73 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .Molecular Structure Analysis
The molecular structure of “[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” can be represented by the SMILES stringCc1csc(n1)-c2ccccc2CN . The InChI code for this compound is 1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . Physical And Chemical Properties Analysis
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218°C .Wissenschaftliche Forschungsanwendungen
Histaminergic H1-Receptor Activities : A study by Walczyński et al. (1999) discussed the synthesis of 2-substituted thiazol-4-ylethanamines for their histaminergic H1-receptor activities. Compounds with 2-phenyl substitution showed weak H1-agonistic activity. This indicates potential applications in histamine-related research and therapies (Walczyński et al., 1999).
Antimicrobial Evaluation : Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. These compounds exhibited variable degrees of antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
COVID-19 Drug Candidates : In 2022, Abu-Melha et al. reported the synthesis of a novel series of compounds, including 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, and conducted molecular docking studies to evaluate them as potential COVID-19 therapeutic agents. The high binding scores of these compounds to the SARS-CoV-2 main protease suggest their promise in COVID-19 treatment research (Abu-Melha et al., 2022).
Anticonvulsant Stereochemistry : A study by Camerman et al. (2005) on thiadiazole anticonvulsants, including 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, revealed insights into their stereochemical basis for activity. This research helps in understanding the molecular mechanisms of anticonvulsant drugs (Camerman et al., 2005).
Catalytic Applications : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for catalytic applications. The study demonstrated their potential in catalytic reactions, where they show good activity and selectivity (Roffe et al., 2016).
Antidepressant and Anticonvulsant Activities : A study by Ruhoğlu et al. (2005) investigated 1,3,5-Trisubstituted Pyrazolines for their antidepressant and anticonvulsant activities. Some compounds in this class showed activities equivalent to or higher than known antidepressant drugs (Ruhoğlu et al., 2005).
Anticancer Activity of Complexes : Mbugua et al. (2020) synthesized new palladium and platinum complexes based on Schiff base ligands derived from pyrrole, including R-(phenyl)methanamine. These complexes were found to have significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFYMGNLHDZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)
![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)


![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)
![1-[2-(2-Nitrophenyl)ethanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2837256.png)

![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)
![N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2837259.png)
![N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2837261.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837262.png)
![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)
![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)
